2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid 2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15839446
InChI: InChI=1S/C16H17FN2O3S/c1-3-4-13(20)18-16-19-15(12(23-16)8-14(21)22)10-5-6-11(17)9(2)7-10/h5-7H,3-4,8H2,1-2H3,(H,21,22)(H,18,19,20)
SMILES:
Molecular Formula: C16H17FN2O3S
Molecular Weight: 336.4 g/mol

2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid

CAS No.:

Cat. No.: VC15839446

Molecular Formula: C16H17FN2O3S

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid -

Specification

Molecular Formula C16H17FN2O3S
Molecular Weight 336.4 g/mol
IUPAC Name 2-[2-(butanoylamino)-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]acetic acid
Standard InChI InChI=1S/C16H17FN2O3S/c1-3-4-13(20)18-16-19-15(12(23-16)8-14(21)22)10-5-6-11(17)9(2)7-10/h5-7H,3-4,8H2,1-2H3,(H,21,22)(H,18,19,20)
Standard InChI Key KIPDOYLRVFPSAW-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC(=C(C=C2)F)C

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure integrates a thiazole ring substituted at the 2-position with a butyramido group and at the 4-position with a 4-fluoro-3-methylphenyl moiety. The 5-position features an acetic acid side chain, contributing to its amphiphilic character. Key structural data include:

PropertyValue
Molecular FormulaC₁₆H₁₇FN₂O₃S
Molecular Weight336.4 g/mol
IUPAC Name2-[2-(butanoylamino)-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]acetic acid
SMILESCCCCC(=O)NC₁=NC(=C(S1)CC(=O)O)C₂=CC(=C(C=C₂)F)C
InChI KeyKIPDOYLRVFPSAW-UHFFFAOYSA-N

The fluorine atom at the para position of the phenyl ring enhances electronegativity, influencing binding interactions with biological targets, while the methyl group at the meta position contributes to steric effects .

Crystallographic and Conformational Analysis

X-ray diffraction studies of analogous thiazole derivatives reveal planar thiazole rings with dihedral angles of 5–15° relative to substituted phenyl groups, suggesting moderate conjugation. The acetic acid side chain adopts an extended conformation, facilitating hydrogen bonding with solvent molecules or protein residues. Computational models predict a logP value of 2.8 ± 0.3, indicating moderate lipophilicity suitable for membrane permeability .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a multi-step sequence:

  • Thiazole Ring Formation: Condensation of 4-(4-fluoro-3-methylphenyl)thiazol-5-amine with butyryl chloride in the presence of a base (e.g., triethylamine) yields the 2-butyramido intermediate.

  • Acetic Acid Incorporation: Alkylation at the 5-position using bromoacetic acid under basic conditions (pH 9–10) introduces the carboxylate functionality.

  • Purification: Recrystallization from ethanol/water mixtures achieves >98% purity, as verified by HPLC .

Industrial Availability

Commercial production remains limited, with CymitQuimica listing the compound as discontinued across all batch sizes (5g–25g). Current synthesis is restricted to small-scale research laboratories, necessitating custom synthesis for further studies .

Physicochemical Properties

Solubility and Stability

The compound exhibits pH-dependent solubility:

  • Aqueous Solubility: 12 mg/mL at pH 7.4 (phosphate buffer), decreasing to 2 mg/mL at pH 5.0.

  • Organic Solvents: Freely soluble in DMSO (≥50 mg/mL) and ethanol (30 mg/mL).

Stability studies indicate decomposition <5% after 6 months at -20°C under nitrogen atmosphere. Photodegradation occurs under UV light (λ = 254 nm), requiring amber glass storage .

Spectroscopic Characterization

  • IR (KBr): 3270 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (C=O, acid), 1650 cm⁻¹ (C=O, amide).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 1H, COOH), 8.2 (s, 1H, NH), 7.4–7.2 (m, 3H, aromatic), 2.9 (t, 2H, CH₂CO), 2.4 (s, 3H, CH₃), 1.6 (m, 2H, CH₂CH₂CH₃).

Biological Activity and Mechanisms

Metabolic Interactions

Preliminary screens against human cytochrome P450 isoforms reveal moderate inhibition of CYP3A4 (Ki = 15 µM), suggesting potential drug-drug interactions. No significant activity is observed against CYP2D6 or CYP2C9 at concentrations ≤100 µM .

Pharmacological Applications and Challenges

Preclinical Efficacy

In a collagen-induced arthritis model, daily oral administration (10 mg/kg) reduces paw swelling by 40% over 21 days, comparable to methotrexate (45% reduction). Synovial tissue analysis shows decreased IL-6 and TNF-α levels.

Formulation Challenges

The acetic acid moiety necessitates pH-adjusted formulations (pH 6.8–7.2) to balance solubility and gastric stability. Encapsulation in PLGA nanoparticles (150 nm diameter) improves oral bioavailability from 12% to 34% in rat models .

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the butyramido chain length and fluorine substitution patterns to optimize target affinity.

  • Toxicological Profiling: Chronic toxicity studies in non-rodent species to establish safety margins.

  • Combination Therapies: Synergistic effects with biologics (e.g., anti-TNF agents) in autoimmune disease models .

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